molecular formula C10H9ClN2OS B13332941 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13332941
M. Wt: 240.71 g/mol
InChI Key: QDSLADDACBGYNQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of pyrazole and thiophene rings, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

4-(4-chloro-3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H9ClN2OS/c1-6-10(11)7(2)13(12-6)8-3-9(4-14)15-5-8/h3-5H,1-2H3

InChI Key

QDSLADDACBGYNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CSC(=C2)C=O)C)Cl

Origin of Product

United States

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